(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
Overview
Description
®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride is a chiral compound with significant applications in medicinal chemistry. The presence of the fluorine atom in the phenyl ring and the amino group in the propanol chain makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorophenylhydrazine hydrochloride.
Reaction with Epoxide: The 4-fluorophenylhydrazine hydrochloride is reacted with an epoxide under basic conditions to form the desired product.
Purification: The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride involves large-scale reactions in reactors, followed by purification steps such as distillation and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride
- ®-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
- ®-3-Amino-2-(4-methyl-phenyl)-propan-1-ol, hydrochloride
Uniqueness
The unique feature of ®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride is the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its analogs. The fluorine atom also imparts unique electronic properties, making the compound more reactive in certain chemical reactions.
Properties
IUPAC Name |
(2R)-3-amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUYBZAYQGQDE-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)CO)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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